Cas no 338422-53-0 (methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate)

Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a cyano-functionalized thiazole ring and a methylamino group. Its structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both cyano and ester moieties enhances its reactivity, facilitating further derivatization. This compound exhibits potential utility in drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity, which may improve pharmacokinetic properties. Its well-defined synthetic route ensures reproducibility for research-scale applications.
methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate structure
338422-53-0 structure
Product Name:methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate
CAS No:338422-53-0
MF:
MW:
CID:4647435
Update Time:2025-10-24

methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 1-[4-CYANO-5-(METHYLAMINO)-3-ISOTHIAZOLYL]-4-PIPERIDINECARBOXYLATE
    • methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate

Experimental Properties

  • Melting Point: 132-134°C

methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate Pricemore >>

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Additional information on methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate

Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate (CAS No. 338422-53-0): A Comprehensive Overview

Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate (CAS No. 338422-53-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of heterocyclic derivatives, which are widely recognized for their potential in drug discovery and development. The presence of multiple functional groups, including a cyano group, a methylamino group, and a piperidine ring, makes this molecule a promising candidate for further exploration in medicinal chemistry.

The structural framework of Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate is characterized by its intricate arrangement of atoms, which contributes to its distinct chemical behavior. The thiazole ring, a sulfur-containing heterocycle, is known for its stability and versatility in biological systems. This is further enhanced by the incorporation of a cyano group at the 4-position and a methylamino group at the 5-position of the thiazole ring. The piperidine moiety attached to the carboxylate group at the 1-position adds another layer of complexity, influencing both the solubility and bioavailability of the compound.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target various diseases, including cancer, neurological disorders, and infectious diseases. Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate has emerged as a compound of interest due to its potential pharmacological activities. Studies have indicated that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in disease progression. For instance, preliminary in vitro studies have suggested that it may interfere with the activity of kinases, which are critical targets in cancer therapy.

The cyano group in the structure is particularly noteworthy for its ability to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. Additionally, the methylamino group can act as a proton acceptor or donor depending on the pH environment, making it adaptable to various biological conditions. These features make Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate a versatile scaffold for designing molecules with tailored pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with high accuracy. Molecular docking studies have been performed using Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate to identify potential binding sites on enzymes and receptors relevant to therapeutic intervention. These studies have provided valuable insights into how this compound might interact with its intended targets at the molecular level.

The synthesis of Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the thiazole core followed by functionalization at specific positions using appropriate reagents. The introduction of the cyano group and methylamino group requires careful selection of catalysts and solvents to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently.

In conclusion, Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate (CAS No. 338422-53-0) represents an exciting avenue in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies aim to elucidate its mechanism of action and explore its efficacy in preclinical models. As our understanding of biological systems continues to evolve, compounds like Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate are poised to play a crucial role in the development of next-generation therapeutics.

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